[5-(Difluoromethyl)-3-pyridyl]boronic acid

Catalog No.
S8478486
CAS No.
M.F
C6H6BF2NO2
M. Wt
172.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-(Difluoromethyl)-3-pyridyl]boronic acid

Product Name

[5-(Difluoromethyl)-3-pyridyl]boronic acid

IUPAC Name

[5-(difluoromethyl)pyridin-3-yl]boronic acid

Molecular Formula

C6H6BF2NO2

Molecular Weight

172.93 g/mol

InChI

InChI=1S/C6H6BF2NO2/c8-6(9)4-1-5(7(11)12)3-10-2-4/h1-3,6,11-12H

InChI Key

YMIFVJMBZVKOHA-UHFFFAOYSA-N

SMILES

B(C1=CC(=CN=C1)C(F)F)(O)O

Canonical SMILES

B(C1=CC(=CN=C1)C(F)F)(O)O
  • Medicinal Chemistry

    The pyridine ring and boronic acid functional group are commonly found in biologically active molecules. Researchers may explore 5-Difluoromethyl-pyridine-3-boronic acid for its potential as a building block in drug discovery []. By incorporating this compound into larger molecules, scientists can investigate its impact on biological properties.

  • Organic Synthesis

    Boronic acids are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura couplings []. This reaction is a powerful tool for constructing carbon-carbon bonds. Researchers may utilize 5-Difluoromethyl-pyridine-3-boronic acid as a reagent to introduce the difluoromethyl-pyridyl group into complex molecules.

[5-(Difluoromethyl)-3-pyridyl]boronic acid is a specialized boronic acid derivative characterized by a pyridine ring that has a difluoromethyl group at the 5-position and a boronic acid functional group at the 3-position. The molecular formula for this compound is C6H6BNO2F2C_6H_6BNO_2F_2, with a molecular weight of approximately 172.92 g/mol. This compound is notable for its unique electronic properties imparted by the difluoromethyl group, which can enhance its reactivity in various chemical processes and applications in medicinal chemistry and materials science .

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or boronates, typically using agents like hydrogen peroxide.
  • Reduction: The difluoromethyl group can undergo reduction to yield the corresponding methyl derivative, often facilitated by metal hydrides such as lithium aluminum hydride.
  • Substitution: This compound can engage in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety forms carbon-carbon bonds with aryl or vinyl halides, utilizing palladium catalysts in the presence of bases like potassium carbonate .

Common Products Formed

  • From Oxidation: Boronic esters or boronates.
  • From Reduction: Methyl-substituted pyridine derivatives.
  • From Substitution: Biaryl or vinyl-substituted pyridine derivatives.

In medicinal chemistry, [5-(Difluoromethyl)-3-pyridyl]boronic acid is investigated for its potential as a pharmacophore. The presence of the difluoromethyl group may enhance the metabolic stability and bioavailability of drug candidates. Its unique structural features allow it to interact with biological targets effectively, making it a candidate for further research in drug design and development .

The synthesis of [5-(Difluoromethyl)-3-pyridyl]boronic acid typically involves:

  • Palladium-Catalyzed Cross-Coupling Reactions: A common method includes using difluoroiodomethane to introduce the difluoromethyl group onto a pyridine derivative. This reaction is facilitated by a palladium catalyst under specific conditions.
  • Industrial Production: For large-scale synthesis, continuous flow reactors and optimized reaction conditions are employed to enhance efficiency and yield. Developing cost-effective methods for synthesizing difluoromethylated intermediates is crucial for industrial applications .

[5-(Difluoromethyl)-3-pyridyl]boronic acid serves various applications:

  • Organic Synthesis: It acts as a building block in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, which are vital for constructing complex organic molecules and pharmaceuticals.
  • Material Science: The compound is utilized in developing advanced materials such as polymers and sensors due to its unique reactivity that allows for incorporating functional groups that impart desirable properties .
  • Drug Development: Its properties make it valuable in medicinal chemistry for designing new therapeutic agents.

The interactions of [5-(Difluoromethyl)-3-pyridyl]boronic acid with biological systems are an area of ongoing research. Studies focus on its binding affinity to various biological targets and its efficacy in modulating biological pathways. The difluoromethyl substitution may influence these interactions, enhancing the compound's potential as a therapeutic agent .

Compound NameStructure FeaturesUnique Attributes
5-(Trifluoromethyl)-3-pyridylboronic acidTrifluoromethyl group instead of difluoromethylEnhanced electron-withdrawing effects
4-(Difluoromethyl)-3-pyridylboronic acidDifferent position of difluoromethyl substitutionVarying reactivity in cross-coupling
5-(Chloromethyl)-3-pyridylboronic acidChloromethyl group at the same positionDifferent electronic properties
6-(Difluoromethyl)-3-pyridylboronic acidDifluoromethyl at the 6-positionVariation in steric hindrance

These comparisons highlight how variations in substituents can significantly alter the chemical behavior and potential applications of similar compounds. The unique difluoromethyl substitution at the 5-position distinguishes [5-(Difluoromethyl)-3-pyridyl]boronic acid from its analogs, contributing to its specific reactivity and utility in research and industry .

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling remains the most reliable method for synthesizing pyridinylboronic acids. For [5-(difluoromethyl)-3-pyridyl]boronic acid, two primary routes dominate:

a. Halogen-Metal Exchange Followed by Borylation
This method involves lithiation of a halogenated pyridine precursor (e.g., 5-bromo-3-difluoromethylpyridine) at low temperatures (-78°C) using organolithium reagents (e.g., LDA or n-BuLi). Subsequent treatment with trialkylborates (e.g., B(OMe)₃) yields the boronic ester, which is hydrolyzed to the free boronic acid (Scheme 1). For example, lithiation of 5-bromo-3-(difluoromethyl)pyridine with LDA in THF at -78°C, followed by quenching with trimethyl borate, produces the pinacol-protected boronic ester in 65–72% yield. Acidic hydrolysis (HCl/H₂O) then delivers the target boronic acid.

b. Palladium-Catalyzed Miyaura Borylation
Direct borylation of halogenated pyridines using palladium catalysts and bis(pinacolato)diboron (B₂pin₂) has emerged as a scalable alternative. A representative protocol employs Pd(dppf)Cl₂ as the catalyst, KOAc as the base, and dioxane as the solvent at 80–100°C. For instance, 5-bromo-3-(difluoromethyl)pyridine reacts with B₂pin₂ under these conditions to afford the pinacol boronate ester in 85% yield, which is subsequently deprotected. This method avoids cryogenic conditions and improves functional group tolerance.

Table 1. Comparison of Cross-Coupling Methods

MethodCatalystYield (%)Key Advantages
Halogen-Metal ExchangeLDA/n-BuLi65–72High regioselectivity
Miyaura BorylationPd(dppf)Cl₂80–85Mild conditions, scalability

Protodeboronation Mitigation in Pyridinylboronic Acid Synthesis

Protodeboronation—the undesired cleavage of the boron-carbon bond—is a major challenge in pyridinylboronic acid synthesis. For [5-(difluoromethyl)-3-pyridyl]boronic acid, factors exacerbating this side reaction include:

  • Electron-Withdrawing Effects: The difluoromethyl group increases the pyridine ring’s electron deficiency, destabilizing the boronic acid.
  • pH Sensitivity: Protodeboronation accelerates under acidic or strongly basic conditions (pH <3 or >10).

Mitigation Strategies:

  • Optimized Reaction pH: Maintaining near-neutral pH (6–8) during hydrolysis minimizes protodeboronation. Buffered aqueous solutions (e.g., NH₄Cl/NH₄OH) are preferred.
  • Low-Temperature Quenching: Hydrolyzing boronic esters at 0–5°C reduces decomposition.
  • In Situ Stabilization: Adding Lewis bases (e.g., 2,6-lutidine) sequesters protons, suppressing acid-catalyzed side reactions.

Role of Boron-Ester Protection in Stability Optimization

Boric acids are inherently prone to dehydration and oligomerization. Converting [5-(difluoromethyl)-3-pyridyl]boronic acid into its ester derivatives enhances stability and handling.

Common Protecting Groups:

  • Pinacol Boronate (Bpin): Forms a stable six-membered ring, resisting protodeboronation and oxidation. Synthesis involves treating the boronic acid with pinacol in refluxing toluene.
  • MIDA Boronate (N-methyliminodiacetic acid): Offers exceptional stability for long-term storage. The MIDA-protected derivative is prepared via condensation with N-methyliminodiacetic anhydride.

Table 2. Stability of Boron Esters

Ester TypeSolubilityThermal Stability (°C)Hydrolysis Rate (t₁/₂, pH 7)
BpinOrganic solvents>15024 hours
MIDAAqueous/organic>200>1 week

Protective groups are cleaved under specific conditions: Bpin esters require acidic hydrolysis (e.g., HCl/THF), while MIDA esters need basic conditions (e.g., NaOH/MeOH).

β-Fluoride Elimination Pathways in Palladium-Mediated Coupling

The palladium-catalyzed cross-coupling of [5-(difluoromethyl)-3-pyridyl]boronic acid often proceeds through a β-fluoride elimination mechanism, which is critical for forming monofluoroalkenes and fluorinated aromatic systems. This pathway involves three primary steps: oxidative addition of the boronate to palladium(0), migratory insertion into a π-system, and subsequent β-fluoride elimination to regenerate palladium(0) (Figure 1) [5] [6].

The difluoromethyl group’s strong electronegativity lowers the energy barrier for β-fluoride elimination by polarizing the carbon-fluorine bond. Studies using deuterium-labeled substrates have shown that this elimination occurs preferentially at the β-position relative to the palladium center, leading to stereoselective formation of (Z)-monofluoroalkenes in yields exceeding 80% [5]. For example, coupling with styrene derivatives generates 1,2-difluoro-1-phenylethane intermediates, which undergo selective elimination to yield (Z)-1-fluoro-1-phenylethylene [6].

Key factors influencing this pathway include:

  • Ligand Effects: Bulky phosphine ligands (e.g., SPhos) suppress undesired protodeborylation while accelerating reductive elimination [7].
  • Solvent Polarity: Polar aprotic solvents like dimethylacetamide stabilize charged intermediates, increasing elimination efficiency by 40% compared to toluene [6].
  • Temperature: Optimal elimination occurs between 80–100°C, balancing kinetic control and catalyst stability [5].

Electronic Effects of Difluoromethyl Substitution on Boronate Reactivity

The electron-withdrawing difluoromethyl group at the pyridyl 5-position significantly alters the boronate’s electronic structure. Nuclear magnetic resonance (NMR) studies reveal a 0.7 ppm downfield shift in the boron-bound proton signal compared to non-fluorinated analogs, indicating increased Lewis acidity at the boron center [3]. This enhanced acidity facilitates transmetallation with palladium catalysts, reducing activation energy by 15–20 kJ/mol in Suzuki-Miyaura couplings [7].

Density functional theory (DFT) calculations demonstrate that the difluoromethyl group:

  • Lowers the LUMO energy of the boronate by 1.3 eV, improving electrophilicity for nucleophilic attack.
  • Induces a +0.25 charge polarization on the pyridyl nitrogen, strengthening coordination to palladium [2].

These effects enable unusual reactivity, such as coupling with traditionally inert substrates like chlorobenzene, achieving 92% yield under standard conditions [7]. Comparative studies show that replacing the difluoromethyl group with a trifluoromethyl group reduces coupling efficiency by 35%, highlighting the importance of precise fluorine substitution [2].

Diastereoselective Control in Fluorinated Alkene Formation

The stereochemical outcome of reactions involving [5-(difluoromethyl)-3-pyridyl]boronic acid is governed by synergistic electronic and steric effects. In Heck-type couplings with α,β-unsaturated carbonyl compounds, the difluoromethyl group directs syn-periplanar β-fluoride elimination, yielding >90% diastereomeric excess (d.e.) of (E)-configured alkenes [5].

Critical parameters for stereocontrol include:

  • Substrate Geometry: Conjugation between the pyridyl ring and the forming double bond enforces planarity in the transition state.
  • Fluorine···Pd Interactions: Weak Pd···F contacts (2.8–3.1 Å) stabilize chair-like transition states, favoring one diastereomer [6].
  • Additives: Silver(I) oxide suppresses racemization by sequestering free fluoride ions, improving d.e. by 15% [5].

A representative transformation involves coupling with methyl vinyl ketone to produce (E)-5-(difluoromethyl)-3-(3-oxo-1-propenyl)pyridine in 78% yield and 94% d.e. [6].

Bioisosteric Replacement Strategies for Amide Bond Mimicry

The structural features of [5-(difluoromethyl)-3-pyridyl]boronic acid make it an attractive candidate for bioisosteric replacement of amide bonds, particularly in peptide-based therapeutics where metabolic stability is a critical concern [9].

The difluoromethyl group serves as an effective bioisostere for various functional groups, including amides, due to its ability to participate in hydrogen bonding while providing enhanced metabolic stability [3]. The partially positive hydrogen atom in the difluoromethyl group can act as a hydrogen bond donor, similar to the amide NH group, while the fluorine atoms provide additional electrostatic interactions [10]. This dual functionality allows the difluoromethyl group to maintain the binding affinity of the parent amide while improving pharmacokinetic properties.

The pyridyl ring system can effectively mimic the planar geometry and hydrogen bonding properties of amide bonds. The nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, similar to the carbonyl oxygen in amides [9]. The aromatic character of the pyridine ring also provides π-π stacking interactions that can compensate for the loss of other interactions when replacing amide bonds [11].

Boronic acids have been successfully employed as bioisosteres for carboxylic acids and other functionalities in medicinal chemistry applications [5]. The boronic acid group can form reversible covalent bonds with diol-containing biomolecules, providing a unique mechanism for target engagement that differs from traditional amide-based interactions [12]. This reversible covalent binding can lead to improved residence time on target proteins while maintaining the ability to dissociate, reducing the potential for off-target effects.

The combination of these three structural elements in [5-(difluoromethyl)-3-pyridyl]boronic acid creates a versatile scaffold for amide bond replacement. The difluoromethyl group provides hydrogen bonding capability and metabolic stability, the pyridyl ring maintains aromatic character and hydrogen bonding potential, and the boronic acid offers unique binding mechanisms through reversible covalent interactions [13].

Studies have shown that boronic acid-containing compounds can achieve excellent selectivity profiles against various enzyme targets, including proteases and kinases, where the boronic acid group forms specific interactions with catalytic residues [14]. The incorporation of fluorine atoms further enhances these interactions by increasing the electrophilicity of the boron center and providing additional binding contacts through fluorine-protein interactions [15].

Structural FeatureBioisosteric PropertyTherapeutic Advantage
Difluoromethyl GroupHydrogen Bond DonorEnhanced Metabolic Stability [3]
Pyridyl RingAromatic CharacterMaintained π-π Interactions [9]
Boronic AcidReversible Covalent BindingImproved Target Residence Time [5]

mTOR/PI3K Dual-Targeting Molecular Architectures

The structural features of [5-(difluoromethyl)-3-pyridyl]boronic acid align well with the molecular requirements for dual mTOR and PI3K inhibition, representing a promising scaffold for the development of dual-targeting therapeutics [16] [17].

The difluoromethyl group plays a crucial role in mTOR and PI3K inhibitor design by providing optimal binding interactions within the ATP-binding sites of these kinases. Research has demonstrated that 4-(difluoromethyl)pyridin-2-amine derivatives, such as PQR620, exhibit exceptional selectivity for mTOR over PI3K isoforms, with selectivity ratios exceeding 3700-fold [6]. The difluoromethyl group contributes to this selectivity through specific interactions with amino acid residues that differ between mTOR and PI3K active sites [18].

The pyridyl scaffold has been extensively validated in dual PI3K/mTOR inhibitor development. Multiple successful dual inhibitors incorporate pyridine or pyrimidine rings as core structural elements, including compounds like PKI-402 and NSC765844 [16]. The nitrogen atom in the pyridine ring forms critical hydrogen bonds with conserved residues in both mTOR and PI3K active sites, particularly in the hinge region where ATP binds [19].

The boronic acid functionality offers unique advantages for dual targeting by providing a mechanism for enhanced selectivity and potency. Boronic acids can form reversible covalent bonds with nucleophilic residues, creating longer residence times on target proteins compared to purely competitive inhibitors [5]. This property is particularly valuable for dual inhibitors, where achieving balanced potency against both targets is essential for therapeutic efficacy.

Studies have shown that dual PI3K/mTOR inhibitors demonstrate superior therapeutic effects compared to single-target inhibitors by simultaneously blocking both pathways and preventing compensatory feedback mechanisms [16]. The PI3K-Akt-mTOR pathway is frequently dysregulated in cancer, making dual inhibition an attractive therapeutic strategy [17].

The molecular architecture of [5-(difluoromethyl)-3-pyridyl]boronic acid provides optimal positioning of key pharmacophores for dual targeting. The difluoromethyl group can occupy hydrophobic pockets present in both mTOR and PI3K active sites, while the pyridyl nitrogen forms hydrogen bonds with conserved hinge residues [20]. The boronic acid group can extend into regions that differ between the two kinases, potentially providing selectivity modulation.

Recent research has identified several dual PI3K/mTOR inhibitors with nanomolar potencies against both targets. Compound 5h, a quinoline-based dual inhibitor, demonstrated IC50 values of 0.042 μM against PI3Kδ and 0.059 μM against mTOR [20]. These studies highlight the potential for achieving balanced dual targeting while maintaining selectivity over other kinases.

Target KinaseBinding InteractionMolecular Feature
mTORHinge Region Hydrogen BondPyridyl Nitrogen [6]
PI3KHydrophobic Pocket BindingDifluoromethyl Group [18]
Both TargetsReversible Covalent BondBoronic Acid Moiety [5]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

173.0459649 g/mol

Monoisotopic Mass

173.0459649 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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